molecular formula C16H21NO2 B14319943 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one CAS No. 103223-56-9

3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one

Cat. No.: B14319943
CAS No.: 103223-56-9
M. Wt: 259.34 g/mol
InChI Key: YFCPLFNMILRXNH-UHFFFAOYSA-N
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Description

3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidin-2-one core structure substituted with a tert-butyl and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one typically involves the condensation of 3-tert-butyl-4-methoxybenzaldehyde with pyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) for bromination.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-tert-Butyl-4-methoxyphenyl)vinyl)pyridine
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a pyrrolidin-2-one core and a tert-butyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

103223-56-9

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

3-[(3-tert-butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one

InChI

InChI=1S/C16H21NO2/c1-16(2,3)13-10-11(5-6-14(13)19-4)9-12-7-8-17-15(12)18/h5-6,9-10H,7-8H2,1-4H3,(H,17,18)

InChI Key

YFCPLFNMILRXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=C2CCNC2=O)OC

Origin of Product

United States

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